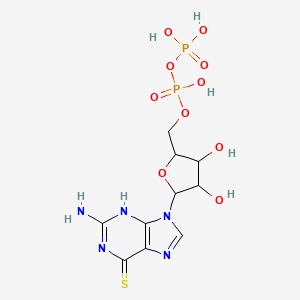

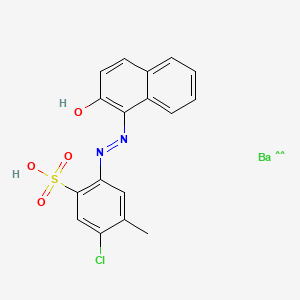

Pigment red 53 acid barium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

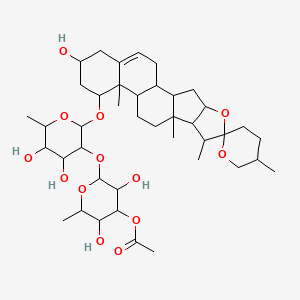

Pigment rouge 53:1, également connu sous le nom de C.I. Pigment rouge 53:1, est un colorant rouge synthétique largement utilisé dans diverses industries. Il s'agit d'un sel de baryum d'un lac azoïque et est connu pour sa couleur vive et brillante. Ce composé est couramment utilisé dans les encres d'impression, les encres à base d'eau, le caoutchouc, le plastique, et même dans certaines applications alimentaires et cosmétiques .

Méthodes De Préparation

La préparation du Pigment rouge 53:1 implique plusieurs étapes, notamment la préparation du liquide diazoïque, du liquide de couplage et de la réaction de laquage. Le processus commence par la dissolution d'acide 2-amino-5-chloro-4-toluènesulfonique dans de l'ammoniaque liquide, suivie de l'ajout d'acide chlorhydrique. Le mélange est ensuite refroidi et une solution de nitrite de sodium est ajoutée pour effectuer la réaction de diazotation. Cela est suivi d'une réaction de couplage avec le bêta-naphtol dans des conditions spécifiques. Enfin, le lac de couleur est formé en utilisant du chlorure de baryum .

Analyse Des Réactions Chimiques

Le Pigment rouge 53:1 subit diverses réactions chimiques, notamment :

Réduction : Il est sensible aux agents réducteurs forts.

Substitution : Le groupe azo dans le Pigment rouge 53:1 peut subir des réactions de substitution avec divers réactifs. Les réactifs couramment utilisés dans ces réactions comprennent l'acide sulfurique concentré, l'acide chlorhydrique et l'hydroxyde de sodium. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.

Applications de la recherche scientifique

Le Pigment rouge 53:1 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme étalon en chimie analytique pour divers tests et expériences.

Biologie : Employé dans les techniques de coloration pour l'analyse microscopique.

Médecine : Utilisé dans le développement de certaines formulations pharmaceutiques.

Industrie : Largement utilisé dans la production d'encres d'impression, d'encres à base d'eau et de produits en plastique.

Mécanisme d'action

Le mécanisme d'action du Pigment rouge 53:1 implique son interaction avec diverses cibles moléculaires. La couleur vive du composé est due à la présence du groupe azo, qui absorbe la lumière dans le spectre visible. Cette absorption conduit à la couleur rouge vif observée. Le composé est également connu pour être sensible aux acides et aux alcalis, ce qui peut affecter sa stabilité et ses propriétés de couleur .

Applications De Recherche Scientifique

Pigment Red 53:1 has a wide range of applications in scientific research:

Chemistry: Used as a standard in analytical chemistry for various tests and experiments.

Biology: Employed in staining techniques for microscopic analysis.

Medicine: Utilized in the development of certain pharmaceutical formulations.

Industry: Widely used in the production of printing inks, water-based inks, and plastic products.

Mécanisme D'action

The mechanism of action of Pigment Red 53:1 involves its interaction with various molecular targets. The compound’s vivid color is due to the presence of the azo group, which absorbs light in the visible spectrum. This absorption leads to the bright red color observed. The compound is also known to be sensitive to acid and alkali, which can affect its stability and color properties .

Comparaison Avec Des Composés Similaires

Le Pigment rouge 53:1 est souvent comparé à d'autres composés similaires, comme le Pigment rouge 57:1Il a une grande force colorante et une grande vivacité, mais est sensible aux acides et aux alcalis . D'autres composés similaires comprennent le Pigment rouge 48:1 et le Pigment rouge 49:1, qui ont des nuances et des propriétés de stabilité différentes.

Le Pigment rouge 53:1 se distingue par sa couleur brillante et sa large gamme d'applications, ce qui en fait un composé précieux dans diverses industries.

Propriétés

Numéro CAS |

6493-56-7 |

|---|---|

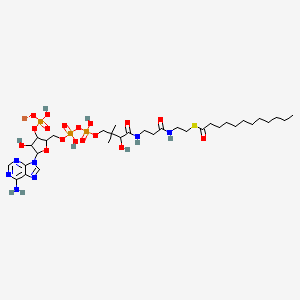

Formule moléculaire |

C17H13BaClN2O4S |

Poids moléculaire |

514.1 g/mol |

Nom IUPAC |

barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C17H13ClN2O4S.Ba/c1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2-9,21H,1H3,(H,22,23,24); |

Clé InChI |

LOCSDXVLKWANCT-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Ba] |

Numéros CAS associés |

5160-02-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine methanesulfonate](/img/structure/B12324707.png)

![5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),3(10),4(8),6,13(17),15-hexaene-2,11-dione](/img/structure/B12324725.png)

![5-O-methyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12324729.png)

![N-[1-[1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide](/img/structure/B12324735.png)

![Sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate](/img/structure/B12324738.png)